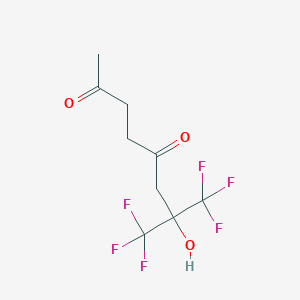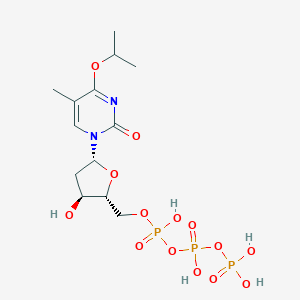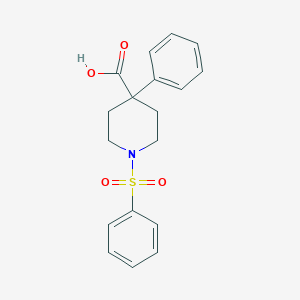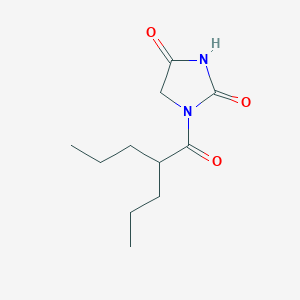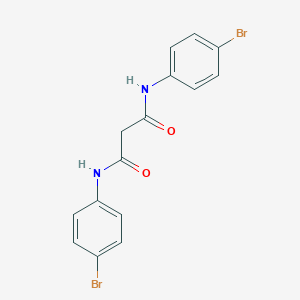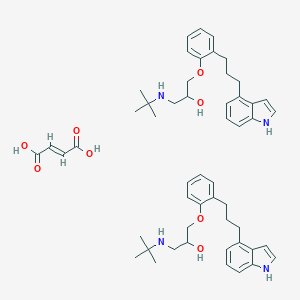
1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate, also known as carvedilol, is a beta-blocker medication used to treat heart failure and hypertension. Carvedilol works by blocking the beta-adrenergic receptors, which reduces the heart's workload and decreases blood pressure. In
Mécanisme D'action
Carvedilol works by blocking beta-adrenergic receptors in the heart and blood vessels. This reduces the heart's workload and decreases blood pressure. Carvedilol also has alpha-adrenergic blocking properties, which further reduces blood pressure.
Effets Biochimiques Et Physiologiques
Carvedilol has been shown to have a number of biochemical and physiological effects. It reduces sympathetic nervous system activity, which decreases heart rate and contractility. Carvedilol also reduces the production of angiotensin II, which is a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Carvedilol also has antioxidant properties, which may protect against oxidative stress in the heart.
Avantages Et Limitations Des Expériences En Laboratoire
Carvedilol has a number of advantages for lab experiments. It is readily available and can be synthesized in large quantities. Carvedilol is also well-tolerated in animal models and has a low risk of toxicity. However, there are limitations to using 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate in lab experiments. It has a short half-life in vivo, which may limit its effectiveness in long-term studies. Carvedilol also has a complex mechanism of action, which may make it difficult to interpret results.
Orientations Futures
There are a number of future directions for research on 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate. One area of interest is the role of 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate in the treatment of heart failure with preserved ejection fraction (HFpEF). HFpEF is a common form of heart failure that is difficult to treat, and there is currently no effective therapy. Carvedilol has been shown to improve left ventricular function in patients with HFpEF, and further research is needed to determine its effectiveness in treating this condition.
Another area of interest is the use of 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate in combination with other medications for the treatment of hypertension. Carvedilol has been shown to be effective on its own, but it may be even more effective when used in combination with other medications, such as diuretics or ACE inhibitors.
Conclusion
In conclusion, 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate is a beta-blocker medication used to treat heart failure and hypertension. It works by blocking beta-adrenergic receptors and reducing sympathetic nervous system activity. Carvedilol has a number of biochemical and physiological effects, including reducing blood pressure and improving left ventricular function. While there are limitations to using 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate in lab experiments, it has a number of advantages and is a promising area of research for the treatment of heart failure and hypertension.
Méthodes De Synthèse
Carvedilol is synthesized by reacting 3-(9H-carbazol-4-yloxy)-2-hydroxypropylamine with 2-(2-methoxyphenoxy)ethylchloride in the presence of a base. The resulting product is then treated with tert-butylamine to form the fumarate salt of 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate.
Applications De Recherche Scientifique
Carvedilol has been extensively studied in the treatment of heart failure and hypertension. It has been shown to improve left ventricular function, reduce hospitalizations, and increase survival rates in patients with heart failure. Carvedilol has also been shown to be effective in reducing blood pressure in patients with hypertension.
Propriétés
Numéro CAS |
109920-83-4 |
|---|---|
Nom du produit |
1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate |
Formule moléculaire |
C52H68N4O8 |
Poids moléculaire |
877.1 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-[3-(1H-indol-4-yl)propyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/2C24H32N2O2.C4H4O4/c2*1-24(2,3)26-16-20(27)17-28-23-13-5-4-8-19(23)11-6-9-18-10-7-12-22-21(18)14-15-25-22;5-3(6)1-2-4(7)8/h2*4-5,7-8,10,12-15,20,25-27H,6,9,11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clé InChI |
SFQDJCLMNVHUCB-WXXKFALUSA-N |
SMILES isomérique |
CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
Synonymes |
but-2-enedioic acid, 1-[2-[3-(1H-indol-4-yl)propyl]phenoxy]-3-(tert-bu tylamino)propan-2-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



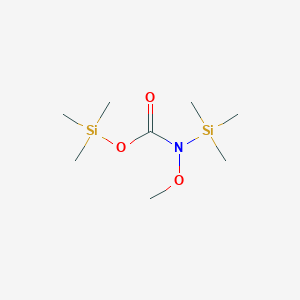
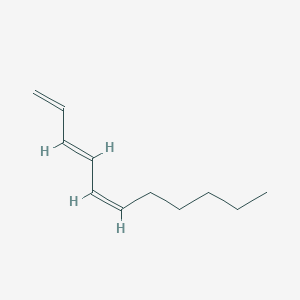
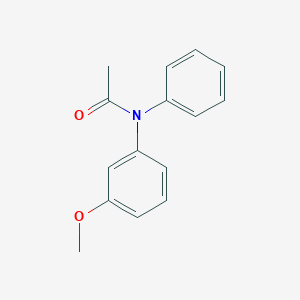

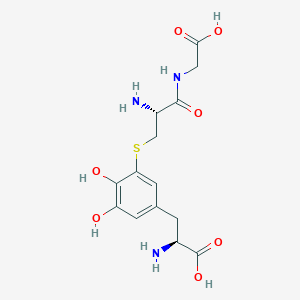

![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)

![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)
